

Commercial Availability and Technical Guide for (R)-DTBM-SEGPHOS

Author: BenchChem Technical Support Team. Date: November 2025



(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as (R)-DTBM-SEGPHOS, is a commercially available chiral phosphine ligand widely utilized in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a unique steric and electronic environment that often leads to high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of its commercial availability, key properties, and applications, with a focus on experimental protocols for researchers, scientists, and drug development professionals.

Commercial Availability

(R)-DTBM-SEGPHOS is readily available from several major chemical suppliers. The following table summarizes the offerings from prominent vendors, though availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.



Supplier	Product Number(s)	Purity/Grades Offered	Notes
Sigma-Aldrich (Merck)	692484	Not specified	Sold in collaboration with Takasago International Corporation for research purposes.
TCI Chemicals	D4501	>99.0% (HPLC)	Available in various quantities.[1][2][3]
ChemicalBook	CB91180975	Not specified	Lists multiple suppliers and pricing information.[4]
Strem Chemicals	15-0066	min. 98%	

Physicochemical Properties

The key physicochemical properties of **(R)-DTBM-SEGPHOS** are summarized in the table below.

Property	Value	Reference
CAS Number	566940-03-2	[4]
Molecular Formula	C74H100O8P2	[4]
Molecular Weight	1179.53 g/mol	
Appearance	Off-white to light yellow powder or crystals	[3][4]
Melting Point	126-128 °C	[4]
Storage	2-8°C, under inert atmosphere (e.g., Nitrogen), protected from light	[4]



Applications in Asymmetric Catalysis

(R)-DTBM-SEGPHOS has proven to be a highly effective ligand in a range of metal-catalyzed asymmetric reactions. Its pronounced catalytic activity and the high enantioselectivities achieved are attributed to its significant steric bulk and electron-rich nature.[5] Some notable applications include:

- Palladium-Catalyzed Reactions: It is used in the kinetic resolution of tertiary propargylic alcohols and the y-arylation of β,y-unsaturated ketones.[4][6]
- Copper-Catalyzed Reactions: This ligand is employed in enantioselective 1,2- and 1,4- reductions of ketones and α,β-unsaturated esters, as well as in Mannich-type reactions and aldol-type reactions.[4][7]
- Rhodium-Catalyzed Reactions: (R)-DTBM-SEGPHOS is utilized in intramolecular hydroacylation and [2+2+2] cycloadditions.[4]
- Gold-Catalyzed Reactions: It is a reactant in the synthesis of gold-diphosphine complexes used as catalysts.[4]

The unique structure of **(R)-DTBM-SEGPHOS** allows for an extensive network of weak, non-covalent interactions between the catalyst and the substrate, which is believed to be crucial for its high performance, mimicking enzymatic transformations.[8]

Experimental Protocols Synthesis of [(R)-DTBM-SEGPHOS]NiCl2

This protocol describes the synthesis of a nickel(II) chloride complex of **(R)-DTBM-SEGPHOS**, a precursor for various catalytic applications.[9][10]

Materials:

- (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol)
- NiCl₂ (110 mg, 0.85 mmol)
- Acetonitrile (anhydrous, 15 mL for reaction, plus additional for washing)



- Celite®
- Dichloromethane (anhydrous)
- · Nitrogen gas

Procedure:

- An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with **(R)-DTBM-SEGPHOS** and NiCl₂.
- Acetonitrile (15 mL) is added to the flask.
- A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes, then maintained under a nitrogen atmosphere (e.g., with a balloon).
- The mixture is heated to reflux in an oil bath and stirred for 16 hours.
- A filter funnel is prepared with a pad of Celite® wetted with acetonitrile.
- The warm reaction mixture is poured over the Celite® pad. The Celite® is then carefully washed with additional acetonitrile until all the color has passed through into the collection flask.
- The filtrate is concentrated under reduced pressure using a rotary evaporator.
- The resulting solid is dissolved in dichloromethane, transferred to a vial, and the solvent is removed again by rotary evaporation.
- The solid is broken up with a spatula and dried under high vacuum for 4 hours to yield the dark green-black powder of [(R)-DTBM-SEGPHOS]NiCl₂.

Copper-Catalyzed Asymmetric Hydrosilylation of a Ketone

This protocol details the use of a copper-**(R)-DTBM-SEGPHOS** complex for the enantioselective reduction of a ketone.[7]



Materials:

- CuCl (1.5 mg, 0.015 mmol, 1.0 mol%)
- NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol%)
- **(R)-DTBM-SEGPHOS** (0.88 mg, 7.5 x 10⁻⁴ mmol, 0.05 mol%)
- Toluene (anhydrous, 1.5 mL)
- Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol)
- Methyl-4-oxo-4-phenylbutanoate (0.26 mL, 1.50 mmol)
- t-BuOH (80 μL, 1.50 mmol)
- Tetrahydrofuran (THF, anhydrous, 1.5 mL)
- 2.5 M aqueous KF solution
- Diethyl ether (Et₂O)
- Brine
- Anhydrous MgSO₄

Procedure:

- In a glovebox, a flame-dried 10 mL round-bottomed flask with a stir bar is charged with CuCl,
 NaO-t-Bu, (R)-DTBM-SEGPHOS, and toluene.
- The mixture is stirred at room temperature for 30 minutes.
- The flask is cooled to -78 °C, and PMHS is added. The mixture is stirred for an additional 15 minutes.
- In a separate flask, the ketone substrate (methyl-4-oxo-4-phenylbutanoate) and t-BuOH are dissolved in THF and cooled to -78 °C.



- The ketone solution is transferred to the catalyst mixture via cannula.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion (approximately 2 hours), the reaction is quenched by adding the aqueous KF solution and Et₂O, and the mixture is stirred vigorously for 3 hours.
- The layers are separated, and the aqueous phase is extracted three times with Et₂O.
- The combined organic extracts are washed with brine and dried over anhydrous MgSO₄.
- The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.

Visualizations

Catalytic Cycle for Ni-Catalyzed Reaction

The following diagram illustrates a proposed catalytic cycle for the reaction of an N-acyl-1,3-thiazinane-2-thione with an electrophile, catalyzed by a Nickel complex of **(R)-DTBM-SEGPHOS**.[9]

Caption: Proposed catalytic cycle for a Nickel-(R)-DTBM-SEGPHOS catalyzed reaction.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of a metal complex with **(R)-DTBM-SEGPHOS**, as described in the experimental protocols.

Caption: General workflow for the synthesis and purification of a metal-(R)-DTBM-SEGPHOS complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | TCI AMERICA [tcichemicals.com]
- 2. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | 東京化成工業株式会社 [tcichemicals.com]
- 4. (R)-DTBM-SEGPHOS | 566940-03-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd((R)-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols
 Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Size is Important: Artificial Catalyst Mimics Behavior of Natural Enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (R)-DTBM-SEGPHOS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3421172#commercial-availability-of-r-dtbm-segphos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com